molecular formula C9H11BrN2 B15051367 2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine

2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine

Katalognummer: B15051367
Molekulargewicht: 227.10 g/mol
InChI-Schlüssel: SISIHSMGPGUDCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine is an organic compound with the molecular formula C9H11BrN2.

Vorbereitungsmethoden

The synthesis of 2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine typically involves multiple steps. One common synthetic route starts with the chlorination of 9-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-IJ]quinoline, followed by bromination using hydrobromic acid to yield the target compound . Industrial production methods may vary, but they generally follow similar multi-step processes to ensure high purity and yield.

Analyse Chemischer Reaktionen

2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include hydrobromic acid, methanesulfonic acid, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents employed.

Wissenschaftliche Forschungsanwendungen

2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

2-Bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C9H11BrN2

Molekulargewicht

227.10 g/mol

IUPAC-Name

2-bromo-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine

InChI

InChI=1S/C9H11BrN2/c10-9-5-4-7-8(12-9)3-1-2-6-11-7/h4-5,11H,1-3,6H2

InChI-Schlüssel

SISIHSMGPGUDCT-UHFFFAOYSA-N

Kanonische SMILES

C1CCNC2=C(C1)N=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.